![molecular formula C22H46O2Si B14211125 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol CAS No. 824404-32-2](/img/structure/B14211125.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a long carbon chain with a double bond and a hydroxyl group.
Métodos De Preparación
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts and bases to facilitate the reactions .
Aplicaciones Científicas De Investigación
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is used in various scientific research applications, including:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: It is used in the synthesis of bioactive compounds that can be studied for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected or modified .
Comparación Con Compuestos Similares
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol include:
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as a reagent in the synthesis of various natural products.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its specific structure, which combines a long carbon chain with a double bond and a protected hydroxyl group, making it versatile for various synthetic applications.
Propiedades
Número CAS |
824404-32-2 |
|---|---|
Fórmula molecular |
C22H46O2Si |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
15-[tert-butyl(dimethyl)silyl]oxy-3-methylpentadec-1-en-3-ol |
InChI |
InChI=1S/C22H46O2Si/c1-8-22(5,23)19-17-15-13-11-9-10-12-14-16-18-20-24-25(6,7)21(2,3)4/h8,23H,1,9-20H2,2-7H3 |
Clave InChI |
JUYHHVCUHPRCRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


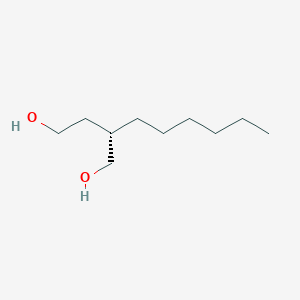
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
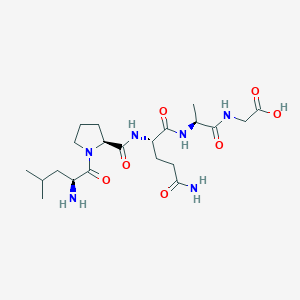
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
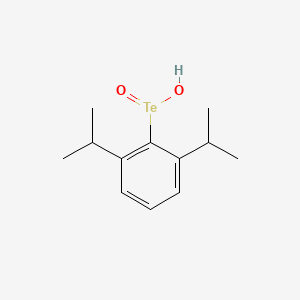
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
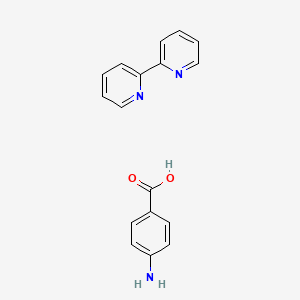

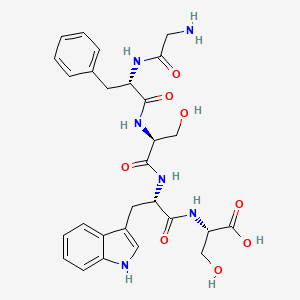
![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
